{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a methoxyphenoxy group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the propyl chain: The benzimidazole intermediate is then reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to introduce the propyl chain.
Introduction of the methoxyphenoxy group: The final step involves the reaction of the intermediate with 4-methoxyphenol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}formaldehyde or {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}carboxylic acid.
Reduction: Formation of partially or fully hydrogenated benzimidazole derivatives.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a chlorophenoxy group instead of a methoxyphenoxy group.
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methylamine: Similar structure but with a methylamine group instead of a methanol group.
Uniqueness
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other benzimidazole derivatives and allows for unique applications in various fields.
Properties
IUPAC Name |
[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWUMIUPMZARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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